molecular formula C6H14O2<br>C6H14O2<br>(CH3)2COHCH2CHOHCH3 B1662818 Hexylene glycol CAS No. 107-41-5

Hexylene glycol

Cat. No.: B1662818
CAS No.: 107-41-5
M. Wt: 118.17 g/mol
InChI Key: SVTBMSDMJJWYQN-UHFFFAOYSA-N
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Description

Hexylene glycol (2-methyl-2,4-pentanediol; CAS 107-41-5) is a clear, colorless, hygroscopic liquid with a mild sweet odor. It is a diol characterized by dual hydrophilic and lipophilic properties, making it a versatile solvent and coupling agent. Industrially synthesized via catalytic hydrogenation of diacetone alcohol, this compound is widely used in cosmetics, pharmaceuticals, paints, coatings, and construction materials due to its low volatility (boiling point: 197°C), high boiling point, and low toxicity . Its molecular structure—two hydroxyl groups on a branched carbon chain—confers stability in diverse pH and temperature conditions, as demonstrated in biological studies where it preserves mitotic spindle structures during isolation .

Comparison with Similar Compounds

Hexylene Glycol vs. Propylene Glycol

Property This compound Propylene Glycol
Boiling Point 197°C 188°C
Toxicity Low (LD₅₀: 4,900 mg/kg) Moderate (LD₅₀: 20 g/kg)
Applications Cosmetics, pharmaceuticals, industrial solvents Food additives, antifreeze, inhalants
Hydrophobicity Moderate High

Key Findings :

  • This compound’s lower volatility and reduced skin irritation make it preferable in skincare formulations compared to propylene glycol .

This compound vs. Ethylene Glycol

Property This compound Ethylene Glycol
Toxicity Low High (nephrotoxic)
Environmental Impact Biodegradable Toxic to aquatic life
Freezing Point -40°C -12°C

Key Findings :

  • This compound is increasingly replacing ethylene glycol in antifreeze and deicing formulations due to its lower environmental and health risks .

This compound vs. Glycerol

Property This compound Glycerol
Interfacial Tension Low (enhances oil miscibility) High
Humectancy Moderate High
Applications Emulsions, coatings Food preservatives, pharmaceuticals

Key Findings :

  • In basil extract emulsions, this compound reduces interfacial tension by 15% compared to glycerol, improving stability in cosmetic products .
  • Glycerol’s high viscosity limits its use in industrial solvents, whereas this compound’s fluidity enhances paint and coating formulations .

This compound vs. Hexamethylene Glycol

Property This compound Hexamethylene Glycol
Synthesis Hydrogenation of diacetone alcohol Catalytic hydrogenation of ethyl adipate
Chain Length Branched C6 Linear C6
Applications Protein crystallography, cosmetics Polyester resins, plasticizers

Key Findings :

  • This compound’s branched structure improves solubility in hydrophobic matrices, unlike the linear hexamethylene glycol, which is primarily used in polymer production .

Market Trends and Future Outlook

The global this compound market is projected to grow at a CAGR of 3.68% (2025–2034), driven by demand in cosmetics (e.g., moisturizers, hair conditioners) and sustainable industrial solvents . Challenges include raw material price volatility (e.g., propylene) and regulatory scrutiny, but bio-based alternatives and electronics industry applications (e.g., soldering fluxes) present growth opportunities .

Biological Activity

Hexylene glycol, also known as 2-methyl-2,4-pentanediol, is a colorless, odorless liquid widely used in various industrial applications, cosmetics, and pharmaceuticals. This article delves into the biological activity of this compound, focusing on its toxicity, irritant properties, antimicrobial effects, and metabolic pathways.

Toxicity and Irritation

Acute and Chronic Toxicity

This compound exhibits low toxicity levels in various animal studies. Research indicates that it is moderately irritating to the skin and severely irritating to the eyes when undiluted. In studies involving oral administration to rats and mice, doses exceeding certain thresholds resulted in reduced growth rates and signs of renal damage. Specifically, high doses led to increased kidney weights and hydropic degeneration of renal tubules .

Skin and Eye Irritation Studies

A comprehensive study on skin reactions revealed that this compound caused edema and erythema in 2.8% of eczema patients during patch testing. Comparatively, propylene glycol (PG) produced reactions in 3.8% of participants . In terms of ocular irritation, this compound was noted to cause severe irritation when undiluted but showed no signs of irritation at a 25% aqueous solution concentration .

Antimicrobial Properties

This compound has demonstrated notable antimicrobial activity against various pathogens. A study found that concentrations of 10% and 30% this compound effectively killed microorganisms such as Candida albicans, Staphylococcus aureus, Staphylococcus epidermidis, Streptococcus pyogenes, Streptococcus mitis, and E. coli within 20 hours. In contrast, a 1% concentration exhibited no antimicrobial effect . This suggests that this compound could be a beneficial ingredient in cosmetic formulations due to its antimicrobial properties.

Metabolic Pathways

Biodegradability

This compound is considered inherently biodegradable, although studies show variable results regarding its ready biodegradability. For instance, pass rates for different biodegradation tests varied significantly, indicating that while it can break down in the environment, the efficiency may depend on specific conditions .

Metabolism Studies

Research into the metabolic fate of this compound shows that it is excreted primarily through urine in rats and mice. Moreover, maternal ingestion during gestation affected offspring development, with observed increases in RNA content in neurons at certain stages but significant inhibition of protein synthesis at later stages . This highlights the compound's potential impact on developmental biology.

Case Study 1: Skin Sensitization

In a study involving 823 eczema patients subjected to patch testing with this compound at varying concentrations (50% and 30%), only a small percentage exhibited sensitization reactions. These findings suggest that while this compound can cause irritation, its sensitizing potential is relatively low compared to other glycols like propylene glycol .

Case Study 2: Antimicrobial Efficacy

Another case study evaluated the efficacy of this compound as an antimicrobial agent in cosmetic formulations. The results indicated that its use could enhance product safety by reducing microbial contamination without significant skin irritation when formulated correctly .

Summary Table: Biological Activity of this compound

Property Observation
Skin Irritation Moderate irritation observed
Eye Irritation Severe irritation when undiluted; no irritation at 25% concentration
Antimicrobial Activity Effective against multiple pathogens at >10% concentration
Toxicity Level Low toxicity; renal damage at high doses
Biodegradability Inherently biodegradable; variable results in tests

Q & A

Basic Research Questions

Q. What methodological approaches are used to evaluate hexylene glycol’s role as a cryoprotectant in protein crystallography?

this compound stabilizes protein structures by reducing ice crystal formation during freezing. Researchers typically optimize its concentration (5–30% v/v) in crystallization buffers through iterative trials, monitoring crystal quality via X-ray diffraction . Its low volatility and miscibility with aqueous solutions make it suitable for long-term storage of protein samples.

Q. How is this compound synthesized industrially, and what are key considerations for laboratory-scale preparation?

this compound is synthesized via catalytic hydrogenation of diacetone alcohol. Lab-scale protocols emphasize temperature control (120–150°C), hydrogen pressure (10–15 bar), and catalyst selection (e.g., Raney nickel) to maximize yield (>90%). Post-reaction purification involves vacuum distillation to remove unreacted intermediates .

Q. What standardized protocols exist for assessing this compound’s acute toxicity in vitro?

The OECD Guideline 423 recommends using immortalized cell lines (e.g., HepG2 or HaCaT) exposed to this compound (0.1–10 mM) for 24–72 hours. Endpoints include cell viability (MTT assay), membrane integrity (LDH release), and oxidative stress markers (ROS detection). Dose-response curves are compared to reference glycols (e.g., propylene glycol) .

Advanced Research Questions

Q. How can researchers resolve contradictions in hypersensitivity studies involving this compound?

Discrepancies between irritation and allergic reactions require controlled patch testing. For example, in a study of 230 occupational dermatitis patients, 3.9% showed positive patch tests (10% aqueous this compound), but irritation was ruled out via parallel vehicle controls and histopathological analysis. Cross-reactivity with propylene glycol should be tested using serial dilution assays .

Q. What experimental designs are effective for quantifying this compound’s environmental persistence in aquatic systems?

Environmental half-life is determined via OECD 309: Water-Sediment Degradation Test. This compound (1–10 mg/L) is incubated with natural sediment/water mixtures under aerobic conditions. Degradation kinetics are monitored via GC-MS, accounting for abiotic factors (pH, UV exposure). Reported half-life in water is ~9 hours due to hydroxyl radical oxidation .

Q. How do variations in this compound’s physicochemical properties impact its efficacy as a surfactant in emulsion formulations?

Studies correlate its hydrophile-lipophile balance (HLB ~7.4) with emulsion stability. Researchers optimize oil-in-water emulsions by varying this compound concentration (1–5% w/w) and measuring droplet size (dynamic light scattering) and zeta potential. Its low evaporation rate and high viscosity improve long-term phase stability compared to ethanol-based solvents .

Q. What strategies mitigate batch-to-batch variability in this compound used for cell culture applications?

Quality control includes NMR spectroscopy to verify purity (>99%) and HPLC to detect contaminants (e.g., acetone). Pre-treatment with activated charcoal removes trace organics, while sterile filtration (0.22 µm) ensures endotoxin levels <0.1 EU/mL. Cell viability assays (e.g., with HEK293 cells) validate biocompatibility .

Properties

IUPAC Name

2-methylpentane-2,4-diol
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InChI

InChI=1S/C6H14O2/c1-5(7)4-6(2,3)8/h5,7-8H,4H2,1-3H3
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InChI Key

SVTBMSDMJJWYQN-UHFFFAOYSA-N
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Canonical SMILES

CC(CC(C)(C)O)O
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Molecular Formula

C6H14O2, Array
Record name HEXYLENE GLYCOL
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Related CAS

41994-80-3 (unspecified titanium(4+) salt)
Record name Hexylene glycol [NF]
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DSSTOX Substance ID

DTXSID5021885
Record name 2-Methyl-2,4-pentanediol
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Molecular Weight

118.17 g/mol
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Physical Description

Hexylene glycol is an oily colorless liquid with a mild sweet odor. Floats and mixes slowly with water. (USCG, 1999), Liquid; NKRA, Colorless liquid with a mild, sweetish odor; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a mild, sweetish odor.
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Boiling Point

387 °F at 760 mmHg (USCG, 1999), 198 °C at 760 mm Hg, 198 °C, 388 °F
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Record name 2-METHYL-2,4-PENTANEDIOL
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Flash Point

200 °F (USCG, 1999), 93 °C, closed cup, 93 degree C (closed cup), 205 °F (96 °C) (Open cup), 96 °C o.c., 209 °F
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Solubility

Miscible (NIOSH, 2023), Miscible with water, Soluble in alcohol, ether, lower aliphatic hydrocarbons, Soluble in ethanol, ethyl ether; slightly soluble in carbon tetrachloride, Miscible with fatty acids, Solubility in water: miscible, Miscible
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Density

0.923 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.923 g/cu cm at 15 °C, Bulk density 7.69 lb/gal, Density = 0.92109 at 20 °C; 0.9181 at 25 °C, Relative density (water = 1): 0.92, 0.923, 0.92
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Vapor Density

Relative vapor density (air = 1): 4.1
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Vapor Pressure

0.05 mmHg (NIOSH, 2023), 0.07 [mmHg], Vapor pressure = 0.013 mm Hg at 25 °C, 7.0X10-2 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 6.7, 0.05 mmHg
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Mechanism of Action

Some effects of gravity on early morphogenesis are correlated with microtubule locations within cells. During first cleavage in Ilyanassa obsoleta embryos, a transitory polar lobe constriction forms and then relaxes, allowing the polar lobe to merge with one daughter cell. If the polar lobe is equally divided or removed, morphogenesis is severely disrupted. To examine microtuble locations during early Ilyanassa development, eggs were fixed and stained for polymerized alpha-tubulin during first cleavage. The mitotic apparatus assembles at the animal pole. The cleavage furrow forms between the asters, constricting to a stabilized intercellular bridge encircling midbody-bound microtubules, whereas the polar lobe constriction forms below and parallel to the spindle, constricting to a transitory intercellular bridge encircling no detectable microtubules. At metaphase an alpha-tubulin epitope is distributed throughout the spindle, whereas a beta-tubulin epitope is present predominantly in the asters. Incubation in hexylene glycol, a drug that increases microtubule polymerization, during mitosis causes the polar lobe constriction to tighten around polymerized alpha-tubulin and remain stably constricted. If hexylene glycol is removed, alpha-tubulin staining disappears from the polar lobe constriction, which relaxes, whereas microtubules remain in the cleavage furrow, which remains constricted. These observations suggest that asymmetric distribution of microtubules affects early Ilyanassa cleavage patterns, and that continued presence of microtubules extending through an intercellular bridge is important for stabilization of the bridge constriction prior to completion of cytokinesis. These data provide the basis for further analysis of the role of microtubules in possible microgravity disruptions of Ilyanassa development.
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Color/Form

Liquid, Colorless liquid

CAS No.

107-41-5
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Melting Point

-58 °F (USCG, 1999), Freezing point = -50 °C (glass or vitreous condition), Heat of fusion at melting point = 1.48X10+7 J/kmol, -50 °C, -58 °F (sets to glass), -58 °F (Sets to glass)
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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.